RS-246204

概要

説明

化学反応の分析

General Information

RS-246204 is a small molecule that acts as a substitute for R-spondin-1, which promotes the initial formation and growth of enteroids in culture medium . Enteroids grown in this compound-based medium have similar differentiation and self-renewal capacities to those grown in R-spondin-1-based medium . this compound has the potential to be used for developing a cost-efficient culturing method for intestinal organoids, exploring Lgr5 signaling, intestinal stem cell physiology, and therapeutics for gastrointestinal (GI) tract diseases .

Regulation of Intestinal Stem Cell Proliferation

This compound acts as a positive regulator for Wnt signaling and promotes the proliferation of intestinal stem cells, which is crucial for enteroid formation . EN-RS246204-grown enteroids expressed Wnt target genes, but at lower levels than ENR-grown enteroids . The number of BrdU positive cells and the ratio of BrdU and Lgr5 double positive cells to total Lgr5 positive cells were similar in EN-RS246204- and ENR-grown enteroids . this compound has similar effects to R-spondin-1 as a positive regulator of Wnt signaling and an inducer of proliferation of Lgr5 stem cells . this compound shows less efficacy in activating Wnt signaling than R-spondin-1, which explains the changed proportion of intestinal stem cells and differentiated cells in this compound-grown enteroids compared to R-spondin-1-grown enteroids .

In Vivo Effects

This compound significantly increased BrdU+ cells and body weight in the DSS-induced colitis model . It activates the R-spondin-dependent pathway in Lgr5 stem cells, enhancing proliferation or the anti-apoptotic effect, promoting regeneration of the intestinal epithelium, and reducing disease severity .

Organoid Culture

Small intestine organoids cultured using this compound maintain the function of small intestine epithelium . An optimal concentration of this compound (between 25 and 50 μM) yields similar organoid survival rates to ENR culture solutions . The budding ratio of small intestine organoids grown in this compound is similar to that of ENR culture solutions, with a ratio of budding to non-budding organoids at approximately 1:1 at a concentration of 50 μM .

Chemical Reactions

WST, a tetrazolium salt, reacts with dehydrogenase to produce formazan, causing the culture solution to turn orange, and is used to confirm cell survival rates .

科学的研究の応用

Role in Intestinal Organoid Culture

RS-246204 has been shown to significantly enhance the formation and growth of intestinal organoids (enteroids) in culture conditions lacking R-spondin-1. This compound promotes the proliferation of Lgr5+ stem cells, which are crucial for intestinal regeneration and repair.

Key Findings:

- Concentration-Dependent Effects : The optimal concentrations for enteroid formation were found to be between 25 μM and 50 μM. At these concentrations, this compound effectively induced crypts to form enteroids, demonstrating similar growth indices to those grown with R-spondin-1 .

- Differentiation Capacity : The enteroids cultured with this compound exhibited differentiation patterns comparable to those grown with R-spondin-1, indicating that this compound can mimic the effects of this essential growth factor .

Mechanistic Insights:

- BrdU Incorporation Studies : In studies measuring BrdU incorporation, this compound treatment resulted in an increase in BrdU+ cells within enteroids, suggesting enhanced cell proliferation .

- Apoptosis Assessment : TUNEL assays indicated that this compound does not adversely affect cell survival rates among Lgr5+ stem cells, maintaining a balance between proliferation and apoptosis .

Applications in Disease Models

This compound has been utilized in various disease models to explore its therapeutic potential.

Case Study: Colitis Model

In a dextran sulfate sodium (DSS)-induced colitis model:

- Weight Gain and Cell Proliferation : Mice treated with this compound showed significant weight gain and an increase in BrdU+ cells compared to controls, indicating its potential as a therapeutic agent for inflammatory bowel diseases .

Drug Screening and Development

The ability of this compound to facilitate organoid culture makes it a valuable tool for drug screening applications. It can be used to develop models that replicate human intestinal physiology for testing potential therapeutics.

Drug Screening Potential:

- Forskolin-Induced Swelling Assay : this compound-derived enteroids can be utilized in assays that mimic physiological responses, thereby providing a platform for screening drugs targeting intestinal disorders .

Comparative Data Table

作用機序

RS-246204は、Lgr5幹細胞におけるR-スボンジン依存性経路を活性化します . この活性化は、細胞増殖を促進し、抗アポトーシス効果を発揮して、腸上皮の再生につながります . この化合物は、R-スボンジン-1の作用を模倣し、R-スボンジン-1タンパク質を必要とせずに、培地中のエンテロイドの初期形成と成長を促進します .

類似の化合物との比較

This compoundは、腸オルガノイドの開始と維持におけるR-スボンジン-1の代替となる能力においてユニークです . 腸オルガノイド形成における有効性をテストされた類似の化合物には、R-スボンジン経路を標的とする他の低分子化合物があります . This compoundと比較して、優れた効果を示したものは一つもありません .

類似化合物との比較

RS-246204 is unique in its ability to substitute for R-spondin-1 in the initiation and maintenance of intestinal organoids . Similar compounds that have been tested for their efficacy in intestinal organoid formation include other small molecules that target the R-spondin pathway . none have shown superior effects compared to this compound .

準備方法

RS-246204の合成経路および反応条件は、公開されている情報では広く文書化されていません。 この化合物は、固体および溶液状態を含むさまざまな形態で入手可能であり、実験用途のためにジメチルスルホキシド(DMSO)に溶解できることが知られています . This compoundの工業生産方法は、標準的な有機合成技術を伴う可能性がありますが、具体的な詳細は容易には入手できません。

生物活性

RS-246204 is a small molecule identified as a substitute for R-spondin-1, which plays a crucial role in promoting the growth and maintenance of intestinal organoids, particularly enteroids. This compound has garnered attention due to its potential applications in gastrointestinal research and therapy.

This compound acts primarily through the modulation of Wnt signaling pathways, which are critical for intestinal stem cell proliferation and differentiation. The compound was shown to promote the formation and growth of enteroids in conditions where R-spondin-1 is absent, indicating its efficacy as a Wnt signaling enhancer.

Key Findings:

- Concentration-Dependent Effects : this compound exhibited optimal activity at concentrations between 25 μM and 50 μM, significantly increasing the number of viable and budding organoids compared to lower or higher concentrations .

- Differentiation Capacity : The enteroids grown in this compound demonstrated similar differentiation and self-renewal capacities as those grown in R-spondin-1, evidenced by comparable mRNA expression levels of lineage markers such as Ki67, Lysozyme, Muc2, ChgA, E-cadherin, and Villin .

Research Studies

Several studies have explored the biological activity of this compound, focusing on its effects on organoid culture systems.

Table 1: Summary of Key Studies on this compound

Case Studies

- Organoid-Based Epithelial to Mesenchymal Transition (EMT) Model :

- Forskolin-Induced Swelling Assay :

特性

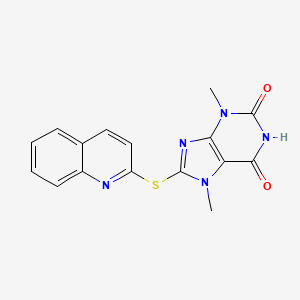

IUPAC Name |

3,7-dimethyl-8-quinolin-2-ylsulfanylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N5O2S/c1-20-12-13(21(2)15(23)19-14(12)22)18-16(20)24-11-8-7-9-5-3-4-6-10(9)17-11/h3-8H,1-2H3,(H,19,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHUHSGFUUWVRBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(N=C1SC3=NC4=CC=CC=C4C=C3)N(C(=O)NC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。